molecular formula C15H11N3O5S2 B2365923 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955810-92-1

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2365923
CAS RN: 955810-92-1
M. Wt: 377.39
InChI Key: PHVCACOULDPXGP-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that is widely used in scientific research for its diverse applications. It is a potent inhibitor of several enzymes and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

  • Class III Antiarrhythmic Activity : A study by Ellingboe et al. (1992) described the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which includes compounds structurally similar to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide. These compounds demonstrated potent Class III activity and specifically blocked the delayed rectifier potassium current, a key feature in the treatment of arrhythmias (Ellingboe et al., 1992).

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide. These compounds were found to have significant activity in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents for heart rhythm disorders (Morgan et al., 1990).

  • Synthesis of Thiadiazoloquinazolinone Derivatives : Research by Shlenev et al. (2017) involved the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one. This research contributes to the understanding of the synthetic pathways and potential applications of compounds like 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide in medicinal chemistry (Shlenev et al., 2017).

  • Anticancer Activity : A study by Yılmaz et al. (2015) on indapamide derivatives, which are structurally related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, demonstrated proapoptotic activity in cancer cell lines. This research highlights the potential of similar compounds in cancer treatment (Yılmaz et al., 2015).

  • Role in Gelation Behavior : Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, closely related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide. This research is significant in understanding the material science applications of such compounds (Yadav & Ballabh, 2020).

  • Antimicrobial and Antifungal Action : Sych et al. (2019) conducted research on 1, 3, 4-thiadiazoles, structurally related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, showing their potential as antimicrobial and antifungal agents (Sych et al., 2019).

properties

IUPAC Name

3-methylsulfonyl-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-8-10(18(20)21)5-6-13(12)24-15/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVCACOULDPXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

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